molecular formula C13H23NO3 B6237741 tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1810076-93-7

tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B6237741
CAS No.: 1810076-93-7
M. Wt: 241.3
InChI Key:
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Description

tert-Butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate: is a synthetic organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.

    Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, which can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of ethers or esters

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure is valuable in the design of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in novel ways, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate exerts its effects depends on its specific application. In drug design, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Uniqueness

tert-Butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the position of the hydroxyl group and the specific configuration of the spirocyclic system. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

1810076-93-7

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

0

Origin of Product

United States

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